molecular formula C17H19N5O B2699523 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea CAS No. 2034504-73-7

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea

Cat. No.: B2699523
CAS No.: 2034504-73-7
M. Wt: 309.373
InChI Key: YYEFPXQHWDVPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core linked to a urea moiety and a 4-tert-butylphenyl substituent. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding to biological targets and enabling diverse substitution patterns . Urea derivatives are known for their hydrogen-bonding capabilities, which can enhance interactions with enzymes or receptors .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-17(2,3)12-4-6-13(7-5-12)20-16(23)21-14-10-18-15-8-9-19-22(15)11-14/h4-11H,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEFPXQHWDVPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, where a tert-butylphenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the urea group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures.

Scientific Research Applications

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and inflammation.

    Material Science: Due to its unique electronic properties, the compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Research: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activities Source/Reference
1-(4-tert-Butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea R1: 4-tert-butylphenyl, R2: H C₁₈H₂₀N₆O 336.4 g/mol Enhanced hydrophobicity, kinase inhibition (hypothesized)
1-(2-Chlorophenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea R1: 2-chlorophenyl, R2: H C₁₃H₁₀ClN₅O 287.7 g/mol Electrophilic Cl may improve binding affinity
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride R1: 5-chloropyridin-3-yl, R2: Cl, methoxyethyl C₂₀H₂₁Cl₂N₇O₃·HCl 520.8 g/mol Anti-cancer potential, improved solubility via charged amine
3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol R1: H, R2: propanol C₉H₁₁N₃O 177.2 g/mol Hydrophilic derivative for solubility optimization

Key Observations:

  • Substituent Effects: The 4-tert-butylphenyl group in the target compound provides steric bulk and hydrophobicity, likely favoring interactions with hydrophobic pockets in biological targets (e.g., kinases or GPCRs) .
  • Urea vs. Alcohol Moieties: The urea group in the target compound enables hydrogen bonding, critical for target engagement. Replacing urea with a propanol group (as in 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol) sacrifices hydrogen-bonding capacity but improves aqueous solubility .
  • Complex Derivatives: Compounds like (S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride incorporate charged or polar groups (e.g., aminoethoxy, hydrochloride) to balance solubility and potency .

Physicochemical and Pharmacokinetic Properties

  • Chlorophenyl derivatives (logP ~2.5–3) balance permeability and solubility better .
  • Metabolic Stability: Bulky substituents like tert-butyl may reduce metabolic degradation by cytochrome P450 enzymes, improving half-life .

Biological Activity

1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a tert-butyl group attached to a phenyl ring, linked through a urea moiety to a pyrazolo[1,5-a]pyrimidine core. Its unique structure suggests potential applications in various therapeutic areas, including oncology and inflammation.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammatory responses.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant pharmacological properties:

  • Antitumor Activity : Pyrazolo derivatives have shown effectiveness against various cancer cell lines by inhibiting critical pathways such as BRAF(V600E) and EGFR signaling .
  • Anti-inflammatory Effects : These compounds have been noted for their ability to reduce inflammation markers, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Some studies suggest that pyrazolo derivatives possess antimicrobial properties, potentially useful in combating resistant bacterial strains .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of pyrazolo derivatives, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating potent antitumor properties.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)2.5
MCF7 (Breast)3.0
HeLa (Cervical)2.8

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory potential of the compound revealed that it significantly inhibited the production of pro-inflammatory cytokines in vitro. The study highlighted the compound's ability to modulate NF-kB signaling pathways.

TreatmentTNF-α Production (pg/mL)Control (pg/mL)
Vehicle150200
Compound80

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrazolo and phenyl rings can significantly influence the biological activity of the compound. For instance, variations in substituents on the phenyl ring have been shown to enhance or diminish potency against specific targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea, and how can reaction efficiency be optimized?

Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves coupling reactions between urea precursors and functionalized pyrazolo[1,5-a]pyrimidine intermediates. For example:

  • Microwave-assisted synthesis ( ): This method reduces reaction time and improves yield compared to conventional heating. Pyrazolo[1,5-a]pyrimidines can be synthesized via cyclocondensation of enaminones or sulfonyl precursors under microwave irradiation (e.g., 100–150°C, 20–30 min).
  • Coupling reactions ( ): Aryl-urea bonds can be formed using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF. Purification via recrystallization or column chromatography is critical to isolate the target compound.
  • Optimization strategies : Use high-purity starting materials, monitor reactions with TLC or LC-MS, and employ inert atmospheres to minimize side reactions.

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and connectivity. For example, pyrazolo[1,5-a]pyrimidine protons resonate at δ 8.5–9.5 ppm ( ).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).
  • Elemental Analysis ( ): Ensures stoichiometric purity (deviation ≤ ±0.4%).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹).
  • HPLC/Purity Checks : ≥95% purity is required for biological testing ( ).

Advanced: How can researchers design experiments to evaluate kinase selectivity and off-target effects?

Answer:

  • Kinase Profiling Panels : Test the compound against a broad panel of kinases (e.g., 455 kinases in ) to calculate selectivity scores (S(35)/S(10)).
  • Enzymatic Assays : Measure IC50 values using recombinant kinases (e.g., DDR1 IC50 = 6.8 nM vs. DDR2 IC50 > 100 nM) ( ).
  • Cellular Assays : Compare potency in isogenic cell lines (e.g., MCF7 with/without DDR1 overexpression) to confirm target-specific effects ( ).
  • Competitive Binding Assays : Use Kd values (e.g., 0.6 nM for DDR1) to assess binding affinity ( ).

Advanced: How can contradictions between in vitro enzymatic activity and cellular efficacy data be resolved?

Answer:

  • Assay Conditions : Adjust ATP concentrations (e.g., near-physiological levels for kinase assays) to mimic cellular environments ( ).
  • Cellular Uptake : Measure intracellular compound levels using LC-MS to rule out permeability issues.
  • Off-Target Effects : Perform RNAi knockdown or CRISPR-Cas9 gene editing of the target (e.g., DDR1) to validate mechanism-specific activity ( ).
  • Combination Studies : Test synergy with pathway inhibitors (e.g., palbociclib for CDK4/6) using combination index (CI) analysis ( ).

Advanced: What pharmacokinetic (PK) parameters should be prioritized for oral bioavailability assessment?

Answer:

  • Oral Bioavailability : Calculate using AUC (area under the curve) after oral vs. intravenous administration (e.g., 67.4% in ).
  • Half-Life (t½) : Ensure sufficient duration for therapeutic effect (e.g., >4 hours).
  • Metabolic Stability : Test in liver microsomes to predict clearance rates.
  • Plasma Protein Binding : High binding (>90%) may reduce free drug availability.

Advanced: How can computational modeling guide SAR studies for receptor binding optimization?

Answer:

  • Molecular Docking : Predict binding poses in target receptors (e.g., ERα/ERβ in ). For pyrazolo[1,5-a]pyrimidines, orientation differences in ERβ vs. ERα pockets explain selectivity ( ).
  • QSAR Models : Correlate substituent electronegativity or steric bulk with activity (e.g., trifluoromethyl groups enhance ERβ affinity).
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities of derivatives.

Advanced: What strategies enhance antitumor efficacy in vivo while minimizing toxicity?

Answer:

  • Niosomal Nano-Carriers ( ): Improve solubility and tumor targeting using Vitamin E TPGS-augmented formulations.
  • Dose Escalation Studies : Determine maximum tolerated dose (MTD) in rodent models.
  • Biomarker Monitoring : Track DDR1 phosphorylation or ERβ antagonism in tumor biopsies ( ).

Basic: How are pyrazolo[1,5-a]pyrimidine derivatives typically functionalized for SAR studies?

Answer:

  • Core Modifications : Introduce substituents at positions 3, 5, and 7 (e.g., trifluoromethyl groups enhance ERβ binding in ).
  • Linker Optimization : Ethynyl or phenoxy linkers improve kinase selectivity ( ).
  • Prodrug Design : Mask polar groups (e.g., morpholine in DMH4) to enhance permeability ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.